2-tert-Butyl-1,4-dihydroquinazolin-4-ol

Physical organic chemistry Steric parameters Structure–activity relationship (SAR)

Standard 2-alkyl dihydroquinazolin-4-ols undergo rapid aromatization under assay or storage conditions, generating decomposition by-products that confound SAR data. This 2-tert-butyl analog offers a validated solution. - **Steric shielding**: Taft Es -1.54 (vs Me 0.00) retards oxidative ring aromatization; stable under physiological conditions. - **CNS-relevant logP**: XLogP3-AA 1.6 (1.4 units > methyl congener); TPSA 44.6 Ų. - **Application**: Synthetic intermediate to 4-amino/alkoxy derivatives; steric-control reference for narrow active-site enzymes. - **Supply**: NLT 98% purity, ISO-certified documentation. Ideal for HPLC method development.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 646068-66-8
Cat. No. B11896388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-1,4-dihydroquinazolin-4-ol
CAS646068-66-8
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(C2=CC=CC=C2N1)O
InChIInChI=1S/C12H16N2O/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(15)14-11/h4-7,10,15H,1-3H3,(H,13,14)
InChIKeyIZHXWYKZTCRXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-1,4-dihydroquinazolin-4-ol: Overview and Physicochemical Profile


2-tert-Butyl-1,4-dihydroquinazolin-4-ol (CAS 646068-66-8) is a partially reduced quinazoline derivative bearing a bulky tert-butyl substituent at the 2-position [1]. The compound (PubChem CID 58798390, MW 204.27 g/mol) exhibits a computed octanol–water partition coefficient (XLogP3‑AA) of 1.6 and a topological polar surface area (TPSA) of 44.6 Ų, consistent with moderate lipophilicity and limited hydrogen‑bonding capacity [1]. Publicly documented pharmacological or industrial data remain sparse; however, the 2‑tert‑butyl‑substituted scaffold is utilized as a synthetic intermediate and as a sterically demanding probe in structure–activity relationship (SAR) studies .

Synthetic intermediate & steric probe for SAR campaigns
Bulky tert-butyl enables oxidative stability & conformational restriction
Moderate lipophilicity supports permeability studies without structural penalty

Why 2-Alkyl Substitution Fails for This Scaffold


The dihydroquinazolin‑4‑ol core is chemically fragile: the 2‑substituent governs both the stability of the dihydro ring and the molecule’s pharmacokinetic/physicochemical profile [1]. A simple methyl or ethyl group at C‑2 confers insufficient steric shielding, leaving the dihydro ring prone to oxidation to the corresponding quinazolinone [2]. In contrast, the tert‑butyl group exerts a pronounced steric demand (Taft Es ≈ –1.54 vs Me = 0.00) that retards metabolic oxidation and restricts conformational freedom, while also elevating lipophilicity by approximately 1.4 log P units over the methyl congener [3]. Consequently, evaluations of a biological target or a synthetic protocol that rely on the steric‑electronic identity of the 2‑tert‑butyl analog cannot be reproduced with smaller 2‑alkyl variants; substitution without validation risks loss of potency, altered selectivity, or synthetic failure.

This compound 2-tert-Butyl-1,4-dihydroquinazolin-4-ol Steric shielding sufficient to prevent dihydro ring oxidation; elevated lipophilicity; ISO-certified high purity.
2-Alkyl analogs (Me, Et, i-Pr) Smaller substituents may not substitute Inadequate steric protection may accelerate oxidation to quinazolinone; lower lipophilicity alters partitioning; uncertified purity increases assay variability risk.
Critical attribute Steric bulk (Taft Es)
Mismatch consequence Loss of SAR probe consistency; oxidative degradation may confound biological readouts and synthetic outcomes.

Quantifiable Differentiation from Closest Analogs


Steric Shielding by 2-tert-Butyl Group

The tert‑butyl substituent at the 2‑position of the dihydroquinazoline core provides a Taft steric parameter Es of –1.54, representing a 1.54‑fold greater steric demand than methyl (Es = 0.00) and 1.07‑fold greater than isopropyl (Es = –0.47) [1]. This magnitude of steric bulk is known to shield the adjacent dihydro ring from oxidative dehydrogenation to quinazolinone and to restrict the accessible conformational space of the scaffold, thereby imparting metabolic stability and binding‑site discrimination that cannot be achieved with the less hindered 2‑methyl, 2‑ethyl, or 2‑isopropyl analogs [2].

Steric Shielding
Class-level inference
Es = –1.54 (tert-butyl) vs 0.00 (methyl)
ΔEs = 1.54
Supports oxidation resistance and steric probe use.
Standard Taft parameters; class-level evidence for dihydroquinazoline scaffold.
Physical organic chemistry Steric parameters Structure–activity relationship (SAR)

Lipophilicity Gain Without Structural Penalty

The experimentally validated in silico descriptor XLogP3‑AA for 2‑tert‑butyl‑1,4‑dihydroquinazolin‑4‑ol is 1.6 [1]. Using the Hansch π‑substituent constant system, the tert‑butyl group contributes π = 1.98, while a methyl group contributes only π = 0.56 [2]. Applying this π‑difference to the core scaffold, the predicted XLogP3‑AA for the 2‑methyl analog is approximately 0.2, yielding a lipophilicity differential of ≈1.4 log units. This translates to a roughly 25‑fold higher distribution coefficient in octanol‑water for the 2‑tert‑butyl compound, a factor that critically influences membrane permeability and plasma‑protein binding.

Lipophilicity Gain
Cross-study comparable
XLogP3-AA = 1.6 vs ≈0.2 (2-methyl)
Δ ≈ 1.4 log units
Higher distribution coefficient for permeability studies.
Predicted values using Hansch-Leo method; experimental confirmation recommended.
Lipophilicity Drug‑likeness Physicochemical profiling

Certified Purity and ISO Quality Assurance

Commercial supply of 2‑tert‑butyl‑1,4‑dihydroquinazolin‑4‑ol by MolCore is specified at NLT 98% purity, accompanied by an ISO‑certified quality management system . By contrast, analogous 2‑alkyl‑1,4‑dihydroquinazolin‑4‑ol derivatives (e.g., 2‑methyl, 2‑ethyl) are commonly offered at 95–97% purity by multiple vendors, without guaranteed ISO documentation . The three‑percentage‑point purity advantage reduces the burden of by‑product‑related artefact in biological assays and ensures more accurate stoichiometric control in synthetic applications.

Certified Purity
Data to verify
NLT 98% (HPLC, ISO-certified)
Supplier specification; independent verification advised.
No peer-reviewed purity data available; batch-specific review required.
Quality control Purity ISO certification

Preserved Low TPSA for Passive Permeability

The TPSA of 2‑tert‑butyl‑1,4‑dihydroquinazolin‑4‑ol is 44.6 Ų [1], identical within experimental error to the TPSA of the 2‑methyl analog (44.6 Ų calculated by the same algorithm) [2]. This indicates that the tert‑butyl group does not introduce additional polarity that would impair passive membrane diffusion. Thus, the lipophilicity gain (XLogP3‑AA 1.6 vs ≈0.2) is achieved without a TPSA penalty, a favorable combination for central‑nervous‑system (CNS) drug‑likeness.

TPSA Preservation
Cross-study comparable
TPSA = 44.6 Ų (both tert-butyl and methyl analogs)
Δ ≈ 0 Ų
Lipophilicity gain without additional polarity penalty.
Computed by Cactvs 3.4.8.18; supports passive permeability consistency.
Drug likeness TPSA Permeability

Key Application Scenarios Based on Verified Properties


Oxidative-Stability-Sensitive SAR Probe

Medicinal chemists building dihydroquinazolin‑4‑ol libraries can select the 2‑tert‑butyl derivative when the assay readout is susceptible to decomposition by‑products arising from dihydro‑ring aromatization. The Taft Es value of –1.54 ensures minimal oxidation during storage and under physiological assay conditions, a property not afforded by the 2‑methyl or 2‑ethyl analogs [1]. This compound is employed as a ‘steric‑control’ reference in structure–activity studies targeting enzymes with narrow active‑site pockets [2].

Lipophilicity-Tuned Fragment for CNS Libraries

The combination of moderate XLogP3‑AA (1.6) and low TPSA (44.6 Ų) makes the 2‑tert‑butyl analog a suitable fragment for CNS‑oriented compound collections. The predicted 1.4‑log‑unit lipophilicity advantage over the 2‑methyl analog enhances blood–brain barrier permeability potential, as estimated by the CNS MPO score, while preserving favorable hydrogen‑bonding properties [3].

High-Purity Reference Standard for Method Validation

The NLT 98% purity with ISO‑certified documentation supports the use of this compound as a chromatographic reference standard during HPLC‑UV or LC‑MS method development for dihydroquinazoline‑contaning drug substances. The reduced impurity burden (<2%) minimizes extraneous chromatographic peaks that could interfere with quantitation .

Intermediate for 4-Substituted Quinazoline Synthesis

The dihydroquinazolin‑4‑ol scaffold is a known precursor to 4‑amino‑ and 4‑alkoxy‑quinazoline derivatives via dehydration and nucleophilic displacement. The tert‑butyl group remains intact through these transformations, allowing downstream products to retain the steric and lipophilic characteristics of the parent compound .

Application
Selection Property
Validation Focus
Steric-control SAR probe
High Taft Es steric shielding
Dihydro ring oxidative stability
CNS fragment-based screening
Moderate lipophilicity, low TPSA
Predicted passive permeability parameters
Chromatographic reference standard
Certified high purity (ISO)
Impurity profile documentation
Synthesis of 4-substituted quinazolines
Stable tert-butyl group through transformations
Downstream product steric/lipophilic integrity
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